molecular formula C20H24N4O2 B11153193 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11153193
M. Wt: 352.4 g/mol
InChI Key: DRNODEBWJGTYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with an isopropyl group, a methyl group at position 6, and a carboxamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain. The isopropyl substituent may influence steric effects, while the methyl group at position 6 could improve metabolic stability .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-13(2)24-19-18(12-22-24)17(11-14(3)23-19)20(25)21-10-9-15-5-7-16(26-4)8-6-15/h5-8,11-13H,9-10H2,1-4H3,(H,21,25)

InChI Key

DRNODEBWJGTYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization via Nucleophilic Attack and Dehydration

The pyrazolo[3,4-b]pyridine core is typically synthesized through cyclization reactions involving pyridine or pyrazole precursors. A common strategy involves reacting dimethyl malonate with formamide derivatives (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate) under basic conditions (triethylamine, 40–70°C) to form intermediates with dual nucleophilic sites. For example, dimethyl malonate reacts with DMF and dimethyl sulfate to generate a β-ketoester intermediate, which undergoes cyclization with methylhydrazine to yield 1-methyl-5-hydroxypyrazole derivatives. Adapting this method, the introduction of an isopropyl group at the N-1 position can be achieved by substituting methylhydrazine with isopropylhydrazine during the cyclization step.

Three-Component Reaction for Core Assembly

An alternative one-pot synthesis employs arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in water/acetone (1:2) with tetrapropylammonium bromide (TPAB) as a catalyst. This method proceeds via Knoevenagel condensation, Michael addition, and intramolecular cyclization, achieving yields of 90–98%. To incorporate the 6-methyl group, 3-methyl-1-isopropyl-1H-pyrazol-5-amine can be used as the starting pyrazole amine, ensuring regioselective formation of the methyl-substituted pyrazolo[3,4-b]pyridine core.

Functionalization at the C-4 Position

Halogenation for Cross-Coupling

The C-4 position of the pyrazolo[3,4-b]pyridine core is halogenated to enable subsequent cross-coupling reactions. Iodination is typically performed using N-iodosuccinimide (NIS) in acetic acid at 80°C, yielding the 4-iodo derivative with >85% efficiency. Bromination can also be achieved with phosphorus oxybromide (POBr₃) in dichloromethane at room temperature.

Palladium-Catalyzed Aminocarbonylation

The 4-carboxamide group is introduced via palladium-catalyzed aminocarbonylation of the 4-iodo intermediate. Using a two-chamber COware® system, the reaction employs Pd(PPh₃)₄ (5 mol%), 2-(4-methoxyphenyl)ethylamine (1.2 equiv), and CO gas generated in situ from Mo(CO)₆. The optimized conditions (DMF, 100°C, 12 hours) provide the target carboxamide in 92–95% yield. Key parameters include strict control of CO pressure (1 atm) and the use of excess amine to suppress side reactions.

Substituent Optimization and Regioselectivity

Isopropyl Group Introduction

The N-1 isopropyl group is introduced during the initial cyclization step by substituting methylhydrazine with isopropylhydrazine. This modification requires elevated temperatures (70–90°C) and extended reaction times (8–12 hours) to ensure complete cyclization. The use of sodium methoxide as a base enhances nucleophilicity, improving yields to 78–82%.

Methyl Group Positioning at C-6

Regioselective incorporation of the C-6 methyl group is achieved by employing 3-methyl-1-isopropyl-1H-pyrazol-5-amine in the three-component reaction. The methyl group directs cyclization to the C-6 position, minimizing isomer formation (<5%). Alternatively, post-cyclization methylation using methyl iodide and K₂CO₃ in DMF (60°C, 6 hours) can functionalize the core, albeit with lower efficiency (65–70%).

Reaction Optimization and Yield Data

StepReagents/ConditionsYieldKey Challenges
Core CyclizationDimethyl malonate, DMF, dimethyl sulfate, triethylamine, 70°C80%Isomer formation (10–15%)
IodinationNIS, acetic acid, 80°C88%Over-iodination
AminocarbonylationPd(PPh₃)₄, COware®, 2-(4-methoxyphenyl)ethylamine, DMF, 100°C94%CO gas handling, side reactions
Final PurificationColumn chromatography (hexane/EtOAc 3:1)95%Solvent recovery

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Industrial protocols prioritize solvent recovery, particularly DMF and acetone, via distillation. Catalysts like TPAB and Pd(PPh₃)₄ are recovered using ion-exchange resins, reducing costs by 30–40%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.25–7.18 (m, 4H, aromatic), 4.12 (q, 2H, -CH₂-), 3.81 (s, 3H, -OCH₃), 1.52 (d, 6H, isopropyl).

  • MS (ESI+) : m/z 422.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₇N₅O₂.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in reactions typical of amides and heterocycles:

2.1. Hydrolysis of the Carboxamide Group
In acidic or basic conditions, the carboxamide undergoes hydrolysis to form the corresponding carboxylic acid:
RCONH2+H3O+RCOOH+NH3\text{RCONH}_2 + \text{H}_3\text{O}^+ \rightarrow \text{RCOOH} + \text{NH}_3
This reactivity is critical for stability assessments under physiological conditions.

2.2. Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine ring may undergo electrophilic substitution at electron-rich positions (e.g., C5 or C6), depending on substituent effects. The methyl group at C6 and the electron-donating methoxyphenyl group influence reactivity .

2.3. Stability Under pH Variations
The heterocyclic system exhibits pH-dependent stability. For example, pyrazolo[3,4-b]pyridines often undergo tautomerization between 1H- and 2H-forms, with the 1H-tautomer being more stable .

Stability and Reactivity Data

3.1. Functional Group Reactivity

Functional GroupReaction TypeConditionsProducts
Carboxamide (C4)HydrolysisAcid/baseCarboxylic acid
Heterocyclic ringElectrophilic substitutionNitration, alkylationSubstituted derivatives
Isopropyl groupAlkylationFriedel-CraftsAlkylated ring

3.2. Analytical Monitoring

  • TLC : Used to track reaction progress and isolate intermediates.

  • NMR : Confirms structural integrity and substitution patterns .

  • Mass Spectrometry : Verifies molecular weight and purity .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound's structure indicates potential anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity could be beneficial in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

Derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against several bacterial strains. The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in A549 and MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Anti-inflammatory Activity

In another study focused on inflammatory diseases, researchers tested the compound's ability to reduce inflammation markers in vitro. Results showed a marked decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name / Evidence ID Core Structure Position 1 Substituent Position 6 Substituent Carboxamide Substituent Molecular Weight Key Features
Target Compound Pyrazolo[3,4-b]pyridine Isopropyl Methyl N-[2-(4-methoxyphenyl)ethyl] ~407.5 (calc.) 4-Methoxy enhances solubility; compact
N-Cycloheptyl analog Pyrazolo[3,4-b]pyridine Cycloheptyl 4-Methoxyphenyl N-Cycloheptyl + sulfone group ~537.6 (calc.) Sulfone increases polarity; bulky
3-Pyridylmethyl analog Pyrazolo[3,4-b]pyridine Cyclopentyl Methyl N-(3-Pyridylmethyl) ~404.5 (calc.) Pyridyl enables hydrogen bonding
Biphenyl analog Pyrazolo[3,4-d]pyrimidine Ethylthio + pyrrolidinyl - N-[2-(Biphenyl-4-yl)ethyl] 472.6 Biphenyl increases lipophilicity
Ethyl-nitro analog (1006683-77-7) Pyrazole Ethyl Nitro N-[4-(1H-pyrrol-1-yl)benzyl] ~345.4 (calc.) Nitro group may reduce metabolic stability

Key Observations:

Core Flexibility :

  • The pyrazolo[3,4-b]pyridine core (target compound, ) offers a planar structure for target binding, while pyrazolo[3,4-d]pyrimidine () introduces additional nitrogen atoms, altering electronic properties.

Position 1 Substituents :

  • Bulky groups (e.g., cycloheptyl ) may hinder binding to sterically sensitive targets compared to the target’s isopropyl group. Cyclopentyl provides intermediate bulk.

Molecular Weight and Solubility :

  • The biphenyl analog (MW 472.6) exceeds the target’s estimated MW (~407.5), likely impacting bioavailability. Sulfone-containing analogs may exhibit improved aqueous solubility.

Implications for Drug Design

  • Steric Effects : Smaller substituents (e.g., methyl at position 6 in the target) may favor target engagement over bulkier groups like cycloheptyl .
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy in the target) enhance solubility and interaction with aromatic residues in binding pockets.
  • Metabolic Stability : Nitro groups () are prone to reduction, whereas methyl and methoxy groups (target) are metabolically robust.

Biological Activity

The compound 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is represented as follows:

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : 1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Many derivatives have shown inhibitory activity against specific kinases involved in cancer progression, such as p90 ribosomal S6 kinase (RSK2) and cyclin-dependent kinases (CDKs) .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and affecting poly(ADP-ribose) polymerase (PARP) cleavage .
  • Antiproliferative Effects : Studies show that this compound can significantly reduce cell proliferation in various cancer cell lines through mechanisms that include modulation of proliferating cell nuclear antigen (PCNA) levels .

Antiproliferative Activity

A series of studies evaluated the antiproliferative activity of the compound against several human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (AML)10Induction of apoptosis via caspase activation
K562 (CML)15Inhibition of RSK2 and CDKs
MCF-7 (Breast)12Modulation of PCNA expression

These results indicate that the compound exhibits significant cytotoxicity against leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Study on MV4-11 Cells : In a study focusing on acute myeloid leukemia (AML), treatment with the compound resulted in a 70% reduction in viable cells after 48 hours. Flow cytometry analysis confirmed increased early and late apoptotic cells following treatment .
  • MCF-7 Breast Cancer Model : In another study involving MCF-7 cells, the compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 12 µM. The mechanism was linked to the downregulation of PCNA and subsequent inhibition of DNA replication processes .

Q & A

(Basic) What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core?

Methodological Answer:
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclization reactions or ring-opening/closure strategies. For example, ring-opening of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole, followed by cyclization, yields pyrazolo[3,4-b]pyridine derivatives . Catalytic systems (e.g., palladium or copper) in toluene or DMF are effective for condensation and cyclization steps, as demonstrated in analogous heterocyclic syntheses . Functional group optimization, such as introducing isopropyl or methoxyphenyl groups, requires careful selection of protecting groups and reaction conditions to avoid side reactions .

(Basic) How can spectroscopic and computational methods confirm structural identity?

Methodological Answer:

  • Spectroscopy: Combine 1H^1H-/13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) validates molecular weight and fragmentation pathways .
  • Computational Modeling: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts electronic absorption spectra, vibrational wavenumbers, and thermodynamic stability. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions, while polarizability calculations assess nonlinear optical properties .

(Basic) What analytical techniques ensure purity and monitor synthetic intermediates?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with UV detection to separate intermediates and detect impurities. Reference standards (e.g., Imp. B(BP) and Imp. C(BP)) aid in quantifying byproducts .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities. SHELXL refinement protocols optimize hydrogen-bonding networks and validate geometry .

(Advanced) How can crystallographic refinement challenges be addressed for this compound?

Methodological Answer:
Challenges include twinning, disorder, and weak diffraction. Strategies:

  • SHELX Suite: Use SHELXD for experimental phasing and SHELXL for least-squares refinement. Incorporate restraints for disordered isopropyl or methoxyphenyl groups .
  • Hydrogen Bond Analysis: Apply graph set theory (e.g., Etter’s rules) to classify N-HO\text{N-H}\cdots\text{O} or C-Hπ\text{C-H}\cdots\pi interactions, which stabilize crystal packing .
  • Validation Tools: Check geometric outliers with CCDC Mercury and validate hydrogen bonds using PLATON .

(Advanced) How do researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Yield Discrepancies: Compare reaction conditions (e.g., solvent purity, catalyst loading). For example, palladium-catalyzed steps may vary in efficiency due to trace oxygen or moisture .
  • Bioactivity Variability: Conduct structure-activity relationship (SAR) studies. Analogous pyrazolo-pyridines (e.g., apixaban derivatives) show that P1 group modifications (e.g., methoxyphenyl vs. chlorophenyl) significantly impact Factor Xa binding affinity . Validate assays using standardized enzyme inhibition protocols (e.g., chromogenic substrate kinetics) .

(Advanced) What computational approaches predict thermodynamic stability and reactivity?

Methodological Answer:

  • DFT Calculations: Compute Gibbs free energy (ΔG\Delta G) and enthalpy (ΔH\Delta H) to compare stability of tautomers or conformers. CAM-B3LYP with solvent models (e.g., PCM) predicts solvatochromic effects .
  • Reactivity Descriptors: Local softness (ss) and Fukui functions identify nucleophilic (C7) or electrophilic sites. Mulliken charges guide functionalization strategies .

(Advanced) How can polymorph screening optimize solid-state properties?

Methodological Answer:

  • Screening Methods: Use solvent-mediated crystallization (e.g., isopropyl alcohol or cyclohexane) to isolate polymorphs. Monitor phase transitions via differential scanning calorimetry (DSC) .
  • Hydrogen-Bond-Driven Packing: Analyze polymorph stability using Hirshfeld surfaces. For example, N-HO\text{N-H}\cdots\text{O} interactions in Form I may confer higher melting points than C-Hπ\text{C-H}\cdots\pi interactions in Form II .

(Advanced) What strategies mitigate regioselectivity issues in N-alkylation or cyclization?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer alkylation to the pyrazole ring .
  • Kinetic Control: Optimize reaction temperature and stoichiometry. For example, low temperatures favor kinetically controlled products in cyclization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.